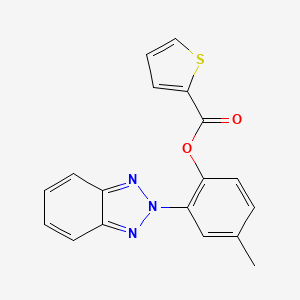
2-(2H-benzotriazol-2-yl)-4-methylphenyl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate through the reaction of o-phenylenediamine with nitrous acid.
Coupling Reaction: The benzotriazole intermediate is then coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the desired benzotriazole-phenyl compound.
Esterification: The final step involves the esterification of the benzotriazole-phenyl compound with thiophenecarboxylic acid under acidic conditions to yield 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiophenecarboxylate group to a thiol or thioether.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The thiophenecarboxylate group can also participate in binding interactions, enhancing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2H-1,2,3-Benzotriazol-2-yl)-5-methylphenyl 2-thiophenecarboxylate: Similar structure but with a different position of the methyl group.
2-(2H-1,2,3-Benzotriazol-2-yl)-4-chlorophenyl 2-thiophenecarboxylate: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H13N3O2S |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C18H13N3O2S/c1-12-8-9-16(23-18(22)17-7-4-10-24-17)15(11-12)21-19-13-5-2-3-6-14(13)20-21/h2-11H,1H3 |
Clave InChI |
JGYOSMVDPAHVMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)N3N=C4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10892529.png)
![methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10892537.png)
![5-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B10892544.png)
![2,4-dichloro-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]benzohydrazide](/img/structure/B10892545.png)
![N-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892557.png)

![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B10892568.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-butylphenyl)furan-2-carboxamide](/img/structure/B10892576.png)
![N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B10892586.png)
![2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10892590.png)

![1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B10892599.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10892613.png)
![2-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10892617.png)
